![molecular formula C22H7F12N7S B2760304 7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 303151-88-4](/img/structure/B2760304.png)
7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of naphthyridine, a nitrogen-containing heterocyclic compound. The naphthyridine core is substituted with various groups including trifluoromethyl and triazolyl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and substituents. The naphthyridine core is a bicyclic structure with two nitrogen atoms. The trifluoromethyl groups are electron-withdrawing, which could affect the reactivity of the molecule .Chemical Reactions Analysis
Naphthyridines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of electron-withdrawing trifluoromethyl groups and the polarity of the molecule could influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Structural Analysis
Research into the synthesis of complex naphthyridine derivatives, including those with bis(trifluoromethyl) groups, has shown innovative methods for constructing unsymmetrical bipyridine analogues. These methodologies typically involve sequential reactions such as the Diels-Alder reaction, offering insights into the structural diversity and functionalization of naphthyridine-based compounds (Branowska, 2005).
Molecular Docking and Biological Activity
Studies have also explored the potential biological activities of naphthyridine derivatives through molecular docking approaches. For example, derivatives have been synthesized and screened for anti-microbial activity, indicating the relevance of these compounds in developing new therapeutic agents (Ravi et al., 2018).
Material Science Applications
In material science, the incorporation of naphthyridine units into polymers has been investigated. For instance, novel fluorinated polyimides derived from naphthyridine-based monomers exhibit desirable properties such as low moisture absorption and low dielectric constants, making them suitable for electronic applications (Chung & Hsiao, 2008).
Proton Exchange Membranes
The development of proton exchange membranes for fuel cell applications has also benefited from the integration of naphthyridine structures. Sulfonated polybenzothiazoles containing naphthalene units have been synthesized, demonstrating high proton conductivity and thermal stability, positioning these materials as competitive alternatives to traditional Nafion membranes (Wang & Guiver, 2017).
Water Oxidation Catalysts
Lastly, naphthyridine-based ligands have found applications in catalysis, particularly in water oxidation processes. Dinuclear complexes involving naphthyridine ligands have shown significant catalytic activity, contributing to the advancement of sustainable energy solutions (Zong & Thummel, 2005).
Future Directions
Properties
IUPAC Name |
7-[3-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]sulfanyl]-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H7F12N7S/c23-19(24,25)10-5-12(21(29,30)31)36-16-8(10)1-3-14(38-16)41-7-35-18(40-41)42-15-4-2-9-11(20(26,27)28)6-13(22(32,33)34)37-17(9)39-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIIIQUAXCNYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)N3C=NC(=N3)SC4=NC5=C(C=C4)C(=CC(=N5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H7F12N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2760221.png)
![2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2760222.png)
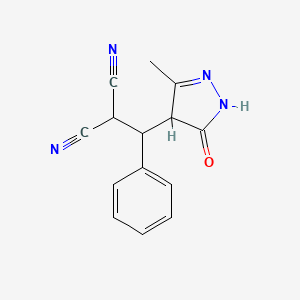
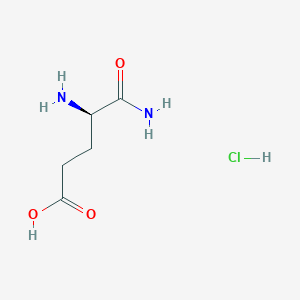
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2760227.png)
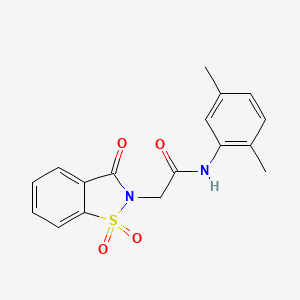
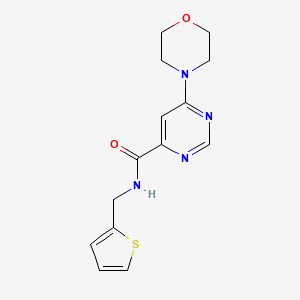
![{6-azaspiro[3.4]octan-7-yl}methanol hydrochloride](/img/structure/B2760233.png)
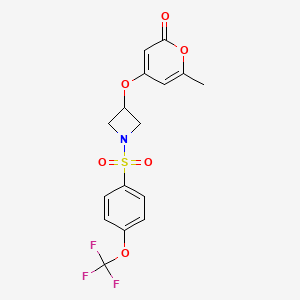

![N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2760237.png)
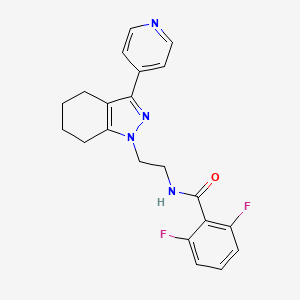
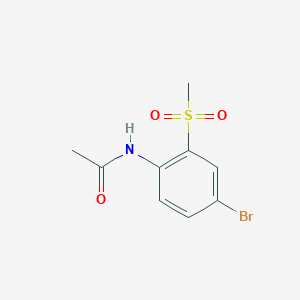
![6-(3,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2760244.png)
